Cas no 934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure
934524-10-4 structure
Nom du produit:2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Numéro CAS:934524-10-4
Le MF:C13H9Cl2N3O2S
Mégawatts:342.200459241867
MDL:MFCD13193624
CID:823254
PubChem ID:53486828

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques

Nom et identifiant

    • 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
    • 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-7H-Pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-
    • 2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7h-pyrrolo[2,3-D]pyrimidine
    • C13H9Cl2N3O2S
    • DTDGVNQSPAWHTH-UHFFFAOYSA-N
    • BCP14551
    • PB19366
    • AX8166283
    • AB0027744
    • W9612
    • ST24027313
    • 2,4-dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine
    • 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,
    • 2,4-Dichloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 2,4-Dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
    • 934524-10-4
    • DB-355216
    • A1-00638
    • 2 pound not4-Dichloro-7-tosyl-7H-pyrrolo[2 pound not3-d]pyrimidine
    • DS-0760
    • CS-M2770
    • 2,4-Dichloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine
    • AKOS015850444
    • 44TZH2Y76U
    • 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
    • MFCD13193624
    • DTXSID30705152
    • SCHEMBL1015374
    • 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD13193624
    • Piscine à noyau: 1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3
    • La clé Inchi: DTDGVNQSPAWHTH-UHFFFAOYSA-N
    • Sourire: O=S(N1C2C(=C(N=C(N=2)Cl)Cl)C=C1)(C1C=CC(C)=CC=1)=O

Propriétés calculées

  • Qualité précise: 340.979
  • Masse isotopique unique: 340.979
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 21
  • Nombre de liaisons rotatives: 2
  • Complexité: 476
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 73.2
  • Le xlogp3: 4.1

Propriétés expérimentales

  • Dense: 1.59
  • Point d'ébullition: 447.1±55.0°C at 760 mmHg
  • Point d'éclair: 224.217°C
  • Indice de réfraction: 1.707

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Informations de sécurité

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048296-25g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
934524-10-4 98%
25g
¥6148.00 2024-04-24
Ambeed
A114934-10g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
934524-10-4 97%
10g
$489.0 2025-02-21
eNovation Chemicals LLC
Y0978214-10g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
934524-10-4 95%
10g
$400 2024-08-02
eNovation Chemicals LLC
D960525-1g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine
934524-10-4 95+%
1g
$120 2024-06-06
abcr
AB437626-1 g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; .
934524-10-4
1g
€170.50 2023-07-18
Ambeed
A114934-250mg
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
934524-10-4 97%
250mg
$32.0 2025-02-21
abcr
AB437626-250 mg
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; .
934524-10-4
250MG
€133.10 2022-03-02
abcr
AB437626-5 g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; .
934524-10-4
5g
€553.00 2023-07-18
Chemenu
CM152404-1g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
934524-10-4 95%+
1g
$206 2021-08-05
eNovation Chemicals LLC
D960525-10g
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine
934524-10-4 95+%
10g
$405 2024-06-06

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
Référence
Heteroaromatic derivatives for use as regulator, preparation method therefor and use thereof
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt
Référence
Synthesis and biological evaluation of substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 inhibitors
O'Brien, Nathan J.; Brzozowski, Martin; Wilson, David J. D.; Deady, Leslie W.; Abbott, Belinda M., Tetrahedron, 2014, 70(33), 4947-4956

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, rt
1.2 1 h, rt
Référence
Preparation of alkynyl pyrrolopyrimidine compounds as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 h, rt
Référence
JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  30 min, rt
Référence
Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors
Su, Qibin; Ioannidis, Stephanos; Chuaqui, Claudio; Almeida, Lynsie; Alimzhanov, Marat; et al, Journal of Medicinal Chemistry, 2014, 57(1), 144-158

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, rt
Référence
Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  0 °C; 3 h, rt
Référence
Deuterated tasocitinib derivatives as Janus kinase 3 inhibitors and their preparation and use for the treatment and prevention of Janus kinase 3-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 h, rt
Référence
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors
Liang, Xuewu; Zang, Jie; Zhu, Mengyuan; Gao, Qianwen; Wang, Binghe; et al, ACS Medicinal Chemistry Letters, 2016, 7(10), 950-955

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Water
Référence
Aryl phosphorus oxide with inhibitory effect on protein tyrosine kinase
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  16 h, rt
Référence
Fused-ring heterocycle derivative and medical use thereof
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 25 °C
Référence
Preparation, antitumor activity and protein kinase inhibition of pyrrolopyrimidines
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
Référence
Preparation of pyrrolopyrimidines as inhibitors of LRRK2 kinase for the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, rt
Référence
Preparation of pyrimidine and pyridine derivatives useful in treatment, amelioration or prevention of influenza
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  rt; 1.5 h, rt
Référence
Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors
Rowlands, Rachel A.; Cato, M. Claire; Waldschmidt, Helen V.; Bouley, Renee A. ; Chen, Qiuyan; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1628-1634

Méthode de production 15

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Water
Référence
Substituted diaminopyrimidine compound and its application in treating ALK-mediated disease
, China, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 5 h, rt
Référence
Preparation of 4-amino-(1H)-pyrazole containing compounds as JAK kinase inhibitors
, China, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 18 h, rt
Référence
(R)-3-(N,N-Dimethylamino)pyrrolidine derivatives as JAK3 kinase inhibitors and their preparation and use in the treatment of JAK3 kinase-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  0.5 h, rt
Référence
Preparation of heterocyclic compounds and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, rt
1.2 1 h, rt
1.3 Reagents: Water
Référence
Preparation of pyrrolopyrimidine compounds and their use as janus kinase modulators
, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 8 h, rt
Référence
High-efficiency pyrrolopyrimidine BTK inhibitor, its preparation method and application
, China, , ,

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
A859772
Pureté:99%/99%/99%
Quantité:5g/10g/25g
Prix ($):243.0/440.0/856.0